molecular formula C18H26ClN3O3 B601023 Bendamustine Related Impurity 5 CAS No. 898224-95-8

Bendamustine Related Impurity 5

Cat. No. B601023
M. Wt: 367.88
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Bendamustine Related Impurity 5 is an impurity of bendamustine, a pharmaceutical designed to treat chronic lymphocytic leukemia and non-Hodgkin lymphoma . It has a molecular formula of C18H26ClN3O3 and a molecular weight of 367.88 .


Molecular Structure Analysis

The molecular structure of Bendamustine Related Impurity 5 includes a benzimidazole ring, an active nitrogen mustard fragment, and a residue of butanoic acid . The InChI key is HYJTZPVNEXQTBH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Bendamustine and its related impurities, including Impurity 5, have been analyzed using high-performance liquid chromatography (HPLC) methods . These methods allow for the separation and quantification of bendamustine and its impurities.


Physical And Chemical Properties Analysis

Bendamustine Related Impurity 5 is described as a colorless to off-white semi-solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

1. Stability-Indicating LC Method for the Estimation of Bendamustine Hydrochloride and its Related Impurities

  • Summary of Application: This research developed and validated a high-performance liquid chromatography method for quantifying impurities (process-related and degradants) and the assay determination of Bendamustine hydrochloride .
  • Methods of Application: A chromatographic separation of Bendamustine and its impurities was achieved with an Inertsil ODS-2 analytical column, using gradient elution with a mixture of water and trifluoroacetic acid and acetonitrile . The instrumental settings included a flow rate of 1.0 mL/min, column temperature of 27°C, and a detector wavelength of 233 nm .
  • Results: The developed method was validated for parameters such as precision, accuracy, linearity, limit of detection, limit of quantification, ruggedness, and robustness .

2. Stability of Bendamustine Solutions

  • Summary of Application: This study investigated the stability of Bendamustine solutions, focusing on the influence of Sodium Chloride concentration, temperature, and container .
  • Methods of Application: A stability-indicating High Performance Liquid Chromatography method with Diode Array Detection was used . Solutions were stored at room temperature and at 2–8°C for 7 days .
  • Results: The reconstituted solution at 2.5 mg/mL was stable for only 2 hours at room temperature and 8 hours at 2–8°C . The stability of diluted solutions was in accordance with the manufacturer’s recommendations .

3. Synthesis of a Potential Bendamustine Deschloro Dimer Impurity

  • Summary of Application: This research focused on the synthesis of a potential Bendamustine deschloro dimer impurity .
  • Methods of Application: The study involved the preparation of benzyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate .
  • Results: The paper does not provide specific results or outcomes. For detailed results, it would be best to refer to the original research paper .

4. Bendamustine Impurities in Alkylating Agents

  • Summary of Application: Bendamustine and its impurities belong to the family of alkylating agents and are used for the treatment of chronic lymphocytic leukemia and lymphomas .

properties

IUPAC Name

ethyl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3/c1-3-25-18(24)6-4-5-17-20-15-13-14(7-8-16(15)21(17)2)22(10-9-19)11-12-23/h7-8,13,23H,3-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJTZPVNEXQTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester

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